molecular formula C21H17N3O2S B11206432 N-(3-acetylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

N-(3-acetylphenyl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide

Cat. No.: B11206432
M. Wt: 375.4 g/mol
InChI Key: ZCMLLZOMRLXAHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ACETYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE is a complex organic compound that features a unique structure combining an acetylphenyl group with an imidazo[2,1-b][1,3]thiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ACETYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE typically involves multi-step organic reactions. One common method starts with the preparation of the imidazo[2,1-b][1,3]thiazole core, which can be synthesized through the reaction of 2-aminothiazole with an appropriate aldehyde under acidic conditions. The resulting intermediate is then coupled with 3-acetylphenyl acetic acid using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(3-ACETYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound, which can be further utilized in different applications .

Scientific Research Applications

N-(3-ACETYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-ACETYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases involved in cancer cell proliferation, leading to apoptosis (programmed cell death) of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-ACETYLPHENYL)-2-{6-PHENYLIMIDAZO[2,1-B][1,3]THIAZOL-3-YL}ACETAMIDE stands out due to its unique imidazo[2,1-b][1,3]thiazole core, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its potential as a versatile compound in various applications .

Properties

Molecular Formula

C21H17N3O2S

Molecular Weight

375.4 g/mol

IUPAC Name

N-(3-acetylphenyl)-2-(6-phenylimidazo[2,1-b][1,3]thiazol-3-yl)acetamide

InChI

InChI=1S/C21H17N3O2S/c1-14(25)16-8-5-9-17(10-16)22-20(26)11-18-13-27-21-23-19(12-24(18)21)15-6-3-2-4-7-15/h2-10,12-13H,11H2,1H3,(H,22,26)

InChI Key

ZCMLLZOMRLXAHU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)CC2=CSC3=NC(=CN23)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.